Cas no 851807-50-6 (3-({1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine)

3-({1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine structure
851807-50-6 structure
Product Name:3-({1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine
CAS No:851807-50-6
MF:C18H19N3O3S
MW:357.42676281929
CID:6614112
PubChem ID:3237846
Update Time:2025-07-23

3-({1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-({1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine
    • SR-01000127340-1
    • 3-({[1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]thio}methyl)pyridine
    • SMR000026748
    • HMS2330G19
    • (2,6-dimethoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
    • F0630-1681
    • 851807-50-6
    • AKOS024589393
    • 3-({[1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
    • MLS000045144
    • CHEMBL1712248
    • SR-01000127340
    • (2,6-dimethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
    • Inchi: 1S/C18H19N3O3S/c1-23-14-6-3-7-15(24-2)16(14)17(22)21-10-9-20-18(21)25-12-13-5-4-8-19-11-13/h3-8,11H,9-10,12H2,1-2H3
    • InChI Key: OBUAAZXTKCSXAV-UHFFFAOYSA-N
    • SMILES: S(CC1C=NC=CC=1)C1=NCCN1C(C1C(=CC=CC=1OC)OC)=O

Computed Properties

  • Exact Mass: 357.11471265g/mol
  • Monoisotopic Mass: 357.11471265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 476
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 89.3Ų

3-({1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine Pricemore >>

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Additional information on 3-({1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine

Introduction to 3-({1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine and Its Significance in Modern Chemical Research

Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, 3-({1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine, with the CAS number 851807-50-6, has emerged as a compound of significant interest due to its unique structural properties and potential applications. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable subject of study in the field of medicinal chemistry.

The molecular structure of 3-({1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine is characterized by a pyridine core substituted with a 1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl group. This arrangement confers upon the molecule a high degree of versatility, enabling it to interact with various biological targets. The presence of multiple functional groups, including hydroxyl and sulfur atoms, enhances its reactivity and potential for further chemical modification.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with diseases. 3-({1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine has been investigated for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by interfering with the signaling pathways that lead to inflammation.

The dimethoxybenzoyl moiety in the structure of 3-({1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine is particularly noteworthy. This group is known to enhance the solubility and bioavailability of molecules when incorporated into drug candidates. Additionally, the imidazole ring contributes to the compound's ability to bind to biological targets with high affinity. These features make it an attractive scaffold for designing new therapeutic agents.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy. By leveraging molecular modeling techniques, scientists have been able to identify potential binding sites on biological targets and design molecules that are more likely to interact effectively. 3-({1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine has been subjected to such analyses, which have revealed its potential as a lead compound for further development.

The synthesis of 3-({1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine presents unique challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound in multiigram quantities. These advancements have opened up new avenues for exploring its biological activity and developing derivatives with enhanced properties.

In conclusion, 3-({1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-ylsulfanyl}methyl)pyridine, identified by its CAS number 851807-50-6, represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential biological activities make it a promising candidate for further research and development. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in the discovery of new treatments for various diseases.

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